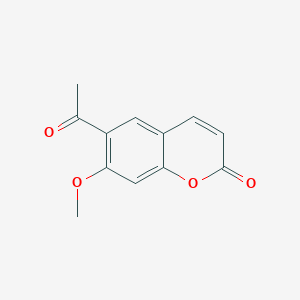

6-acetyl-7-methoxy-2H-chromen-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16850-94-5 |

|---|---|

Molekularformel |

C12H10O4 |

Molekulargewicht |

218.20 g/mol |

IUPAC-Name |

6-acetyl-7-methoxychromen-2-one |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-5-8-3-4-12(14)16-10(8)6-11(9)15-2/h3-6H,1-2H3 |

InChI-Schlüssel |

QDWMZGNQFSIPKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Acetyl 7 Methoxy 2h Chromen 2 One and Analogues

Established Reaction Pathways for Chromen-2-one Core Synthesis

The foundational benzopyran-2-one structure of coumarins can be assembled through several classic organic reactions. These methods typically involve the condensation of a phenol (B47542) or a salicylaldehyde (B1680747) derivative with a partner that provides the remaining carbons for the pyrone ring.

Pechmann Condensation and its Variants

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins, particularly those with a substituent at the C4 position. arkat-usa.org The reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. wikipedia.orgthermofisher.com The mechanism is initiated by either a transesterification between the phenol and the β-keto ester or an electrophilic attack of the activated carbonyl on the aromatic ring, followed by cyclization and dehydration to form the coumarin (B35378) ring. arkat-usa.orgwikipedia.orgresearchgate.net

A variety of catalysts can be employed, ranging from strong Brønsted acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid to Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). nih.govjetir.org Modern variants focus on using milder and more environmentally benign catalysts, including solid acids and ionic liquids, to improve yields and simplify purification. arkat-usa.orgresearchgate.netnih.gov

Table 1: Overview of Pechmann Condensation and its Variants

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Brønsted Acids | H₂SO₄, HCl, CF₃COOH, Sulfamic Acid | Often harsh, may require elevated temperatures. | Readily available, effective for many substrates. arkat-usa.orgnih.govjetir.org |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | Stoichiometric amounts often needed. | Can activate less reactive phenols. nih.gov |

| Solid Acid Catalysts | Zeolites, Amberlyst-15, Sulfonated Nanoparticles | Heterogeneous, solvent-free or microwave conditions. | Catalyst reusability, easier workup, greener process. researchgate.net |

| Ionic Liquids | Chloroaluminate-based ILs | Can act as both solvent and catalyst. | Mild conditions, potential for high yields. |

Knoevenagel Condensation as a Synthetic Strategy

The Knoevenagel condensation provides a powerful route to coumarins, especially for synthesizing 3-substituted derivatives. The reaction consists of a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate (B1235776), malononitrile) to the carbonyl group of a salicylaldehyde derivative. youtube.comtaylorandfrancis.comrsc.org This is typically followed by an intramolecular cyclization (lactonization) to form the coumarin scaffold. youtube.com

The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or other amines. ic.ac.uksigmaaldrich.com The choice of solvent and catalyst is crucial for the reaction's success. sigmaaldrich.com Recent advancements have utilized microwave irradiation and solvent-free conditions to significantly reduce reaction times and improve yields, making it a more efficient and environmentally friendly method. ic.ac.ukgoogle.com

Alternative Synthetic Approaches (e.g., Perkin, Claisen, Reformatsky, Wittig Reactions)

Beyond the Pechmann and Knoevenagel reactions, several other named reactions are employed for coumarin synthesis, each offering unique advantages for accessing specific substitution patterns.

Perkin Reaction: This was one of the first methods developed for coumarin synthesis. It involves the reaction of a salicylaldehyde with an acid anhydride (B1165640) and the corresponding sodium salt at high temperatures.

Claisen Reaction: The Claisen condensation can produce 1,3-dicarbonyl compounds which are key intermediates for other coumarin syntheses. masterorganicchemistry.com Additionally, the Claisen rearrangement of substituted aryl propargyl ethers, followed by cyclization, provides a route to various chromene derivatives. orgsyn.org

Reformatsky Reaction: This reaction typically employs an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of zinc metal. researchgate.net It has been applied to formylcoumarins to elaborate side chains, although it can sometimes lead to unexpected products or simple reduction of the formyl group. taylorandfrancis.com

Wittig Reaction: The Wittig reaction offers a versatile pathway to the coumarin core. A common strategy involves an intramolecular Wittig reaction of a phosphorane derived from an o-acyloxyphenacyl halide. One-pot syntheses have been developed where an o-hydroxybenzaldehyde reacts with a bromoacetate (B1195939) and triphenylphosphine (B44618) to yield the coumarin directly. wikipedia.org

Specific Synthesis of 6-Acetyl-7-methoxy-2H-chromen-2-one and Isomers

The synthesis of the specifically substituted 6-acetyl-7-methoxy-2H-chromen-2-one can be approached through two primary strategies: building the coumarin ring from a pre-functionalized phenol or by functionalizing a pre-existing coumarin scaffold.

A logical and direct approach involves the Pechmann condensation using a key precursor, 2-hydroxy-4-methoxyacetophenone . This precursor can be synthesized by the selective methylation of 2,4-dihydroxyacetophenone using dimethyl sulfate (B86663) in a two-phase system with a phase-transfer catalyst. scribd.com

Once 2-hydroxy-4-methoxyacetophenone is obtained, it can be subjected to Pechmann condensation. For example, reacting it with ethyl acetoacetate in the presence of an acid catalyst like concentrated sulfuric acid or a solid acid catalyst would be expected to yield the 4-methyl analogue, 6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one. To obtain the title compound without a C4-substituent, a reactant like ethyl malonate could be used under appropriate condensation conditions.

An alternative strategy is the Friedel-Crafts acylation of a 7-methoxy-2H-chromen-2-one precursor. orgsyn.orgresearchgate.net In this electrophilic aromatic substitution, an acyl group (CH₃CO-) is introduced onto the aromatic ring using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃). thermofisher.comorgsyn.org The methoxy (B1213986) group at C7 is an activating, ortho-, para-director. Therefore, acylation would be directed to the C6 and C8 positions, leading to a mixture of isomers including the desired 6-acetyl-7-methoxy-2H-chromen-2-one and its 8-acetyl isomer. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. sciforum.net

Chemical Derivatization and Structural Elaboration of 6-Acetyl-7-methoxy-2H-chromen-2-one Analogues

The acetyl group on the coumarin ring is not merely a structural feature but also a versatile chemical handle for further molecular elaboration. The reactivity of the acetyl moiety allows for the synthesis of a diverse library of analogues.

Introduction and Modification of Acetyl Substituents

The acetyl group, particularly the carbonyl and the α-methyl protons, is reactive and can participate in a wide range of chemical transformations. Drawing parallels from the well-studied reactivity of 3-acetylcoumarins, the acetyl group at the C6 position can serve as a key intermediate for building more complex heterocyclic systems. mdpi.comacs.org

Key reactions involving the acetyl group include:

Condensation Reactions: The acetyl carbonyl can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form coumarin-chalcone hybrids. nih.gov The active methyl protons can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones, which are themselves versatile intermediates for synthesizing fused heterocyclic systems like pyrimidines or pyrazoles. researchgate.net

Willgerodt-Kindler Reaction: The acetyl group can be converted into a thioamide via the Willgerodt-Kindler reaction, using an amine and elemental sulfur. This has been demonstrated in the synthesis of 3-amino-4H-thieno[3,2-c]coumarins from 3-acetylcoumarins.

Heterocycle Formation: The acetyl group is a common starting point for building adjacent five- or six-membered rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

Halogenation: The α-protons of the acetyl group can be substituted with halogens (e.g., bromine) to form α-haloacetylcoumarins. These compounds are potent alkylating agents and valuable precursors for further nucleophilic substitution reactions. acs.org

Table 2: Selected Derivatization Reactions of Acetylcoumarins

| Reagent(s) | Reaction Type | Product Type |

| Aromatic Aldehyde, Base | Claisen-Schmidt Condensation | Chalcone (B49325) derivative. nih.gov |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Condensation | Enaminone derivative. researchgate.net |

| Amine, Elemental Sulfur | Willgerodt-Kindler / Gewald-type | Thiophene derivative. |

| Hydrazine Hydrate | Condensation / Cyclization | Pyrazole derivative. |

| Phenyltrimethylammonium tribromide, Sodium Azide | Halogenation & Substitution | α-Azidoacetyl derivative. |

These derivatization strategies highlight the utility of the acetyl group as a synthetic linchpin, enabling the structural and functional diversification of the 6-acetyl-7-methoxy-2H-chromen-2-one scaffold for various research applications.

Functionalization of Methoxy and Hydroxy Moieties

The methoxy (-OCH₃) and hydroxy (-OH) groups on the coumarin ring are pivotal sites for structural modification, enabling the synthesis of a diverse range of derivatives with tailored properties. The functionalization of these moieties on analogues of 6-acetyl-7-methoxy-2H-chromen-2-one is a key strategy for developing new compounds.

One of the common transformations is the conversion of hydroxycoumarins into their corresponding alkoxy derivatives. This is typically achieved through an etherification reaction. For instance, hydroxy derivatives of 4-methyl-2H-chromen-2-one have been successfully converted into various alkoxy derivatives by reacting them with alkyl halides. researchgate.net This method is broadly applicable and allows for the introduction of a variety of alkyl or substituted alkyl chains at the hydroxyl position, yielding compounds such as 6- and 7-alkoxy-4-methylcoumarins with high efficiency (55-95% yields). researchgate.net

Conversely, the demethylation of methoxy groups to yield the corresponding hydroxycoumarins is another fundamental functionalization reaction. This transformation is significant as it often serves as a preliminary step to introduce other functional groups. The resulting hydroxyl group is more reactive than the methoxy precursor and can be used for subsequent reactions like esterification or etherification to create a new series of analogues.

The table below summarizes key functionalization reactions for methoxy and hydroxy groups on the coumarin scaffold.

| Reaction Type | Starting Moiety | Reagents | Resulting Moiety | Significance | Reference |

| Etherification | Hydroxy (-OH) | Alkyl Halides | Alkoxy (-OR) | Introduction of various alkyl chains to modify lipophilicity and steric profile. | researchgate.net |

| Esterification | Hydroxy (-OH) | Activated Carboxylic Acid | Ester (-OCOR) | Creation of hybrid molecules and prodrugs. | mdpi.com |

| Demethylation | Methoxy (-OCH₃) | Demethylating Agents (e.g., BBr₃) | Hydroxy (-OH) | Increases polarity and provides a reactive site for further derivatization. | General Knowledge |

Multi-component Reactions in Coumarin Functionalization

Multi-component reactions (MCRs) represent a powerful and efficient strategy in modern organic synthesis for constructing complex molecular architectures in a single step. rsc.org These reactions are particularly valuable for the functionalization of the coumarin nucleus, allowing for the rapid generation of diverse chemical libraries from simple, pre-existing coumarin building blocks. nih.gov A common starting material for these reactions is 4-hydroxycoumarin (B602359), a structural analogue that highlights the reactivity of the coumarin system. mdpi.comnih.gov

A prominent example involves the one-pot, three-component reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines. rsc.orgrsc.org This MCR, often catalyzed by bismuth triflate and assisted by microwave irradiation in an aqueous medium, leads to the facile synthesis of coumarin-fused dihydroquinolines. rsc.orgrsc.org By modifying the reaction conditions, such as using solvent-free conventional heating, the same set of reactants can yield the corresponding fully aromatized coumarin-fused quinolines. rsc.org This highlights the versatility of MCRs in accessing different molecular scaffolds from the same starting materials.

Another effective MCR employs 4-hydroxycoumarin, an aldehyde, and an α-halo ketone (like 2-bromoacetophenone) to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. nih.govacs.org This eco-friendly approach can be catalyzed by imidazole (B134444) in water, demonstrating high functional group tolerance and providing excellent yields (72–98%) of the fused furo-coumarin products. nih.govacs.org The mechanism involves an initial Knoevenagel condensation between the 4-hydroxycoumarin and the aldehyde, followed by a reaction with an imidazolium (B1220033) ylide intermediate generated from the α-halo ketone. nih.gov These MCRs showcase an atom-economical and environmentally benign pathway to novel heterocyclic systems fused to the coumarin core. nih.gov

The following table details examples of multi-component reactions used in the functionalization of coumarin analogues.

| Starting Coumarin | Other Components | Catalyst/Solvent | Resulting Structure | Reference |

| 4-Hydroxycoumarin | Aldehydes, Aromatic Amines | Bismuth Triflate / Water (Microwave) | Coumarin-fused Dihydroquinolines | rsc.orgrsc.org |

| 4-Hydroxycoumarin | Aldehydes, Aromatic Amines | Bismuth Triflate (Solvent-free, Heat) | Coumarin-fused Quinolines | rsc.org |

| 4-Hydroxycoumarin | Aldehydes, α-Halo Ketones | Imidazole / Water | trans-2,3-Dihydrofuro[3,2-c]coumarins | nih.govacs.org |

| 3-Acetyl Coumarins | 1,2-Phenylenediamines, Isatin, Proline | Not specified | Chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines | nih.gov |

Structure Activity Relationship Sar and Computational Modeling

Positional and Substituent Effects on Biological Activity

The biological profile of a coumarin (B35378) derivative is profoundly influenced by the nature and position of its substituents. The acetyl and methoxy (B1213986) groups, along with other modifications, are key determinants of the molecule's pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

Role of Acetyl Group Isomerism (e.g., C-3, C-6, C-8)

The position of the acetyl group on the coumarin ring is a critical factor in defining the molecule's biological properties. While direct SAR studies on 6-acetyl-7-methoxy-2H-chromen-2-one are specific, broader research on acetylcoumarin isomers provides valuable insights. For instance, studies on various substituted coumarins have shown that the placement of an acetyl group at the C-3, C-6, or C-8 position can significantly alter the compound's activity.

Research on 3-acetylcoumarin (B160212) has highlighted its utility as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. The reactivity of the acetyl group at this position allows for further molecular modifications, leading to diverse derivatives. In contrast, substitutions at the C-6 position have been shown to be particularly effective for modulating anticancer activity in certain coumarin series. For example, in a study of 3,4-dihydropyrimidinone substituted coumarins, the presence of a substituent at the C-6 position was found to be excellent for activity, with the order of potency being influenced by the nature of the substituent (-CH3 > 7,8-Benzo > -Cl > -OCH3).

While the provided data does not offer a direct comparison of the C-3, C-6, and C-8 acetyl isomers of 7-methoxy-2H-chromen-2-one, the existing literature on other coumarin derivatives strongly suggests that the location of the acetyl group is a crucial determinant of the molecule's interaction with biological targets and, consequently, its therapeutic potential.

Influence of Methoxy and Hydroxy Substituents on Pharmacophore Recognition

The presence and position of methoxy and hydroxyl groups on the coumarin ring are fundamental to pharmacophore recognition and binding. These groups can act as hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with protein active sites.

The methoxy group, particularly at the C-7 position, is a common feature in biologically active coumarins. A proposed pharmacophore hypothesis suggests that the methoxy group can act as a hydrogen bond acceptor, and its spatial position is critical for binding. For instance, in the context of aromatase inhibitors, the 7-methoxy group in 4-benzyl-3-(4'-chlorophenyl)-7-methoxy-coumarin was found to be a key feature for its potent activity. The substitution pattern on the coumarin's chemical structure is known to influence its pharmacological and biochemical properties.

Hydroxylated coumarins are recognized for their antioxidant properties, acting as chain-breaking antioxidants that can scavenge reactive oxygen species. The position of the hydroxyl group is critical. For example, 7-hydroxycoumarin is a major metabolite of coumarin and undergoes further conjugation reactions. Studies on hydroxylated 3-phenylcoumarins have shown that the introduction of ortho-dihydroxy or ortho-hydroxy-methoxy groups on the coumarin A ring can significantly enhance antiproliferative activity. Interestingly, a 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin derivative was found to be a potent antiproliferative agent despite being a poor antioxidant, highlighting the complex relationship between structure and specific biological activities.

Furthermore, the interplay between methoxy and hydroxyl groups is evident in compounds like scopoletin (B1681571) (7-hydroxy-6-methoxy-2H-chromen-2-one), which exhibits a wide range of therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory properties. The planarity of the molecule, influenced by these substituents, is also believed to be important for its biological activity.

Impact of Side Chain Length and Functional Group Diversity on Efficacy

The efficacy of coumarin derivatives can be significantly modulated by altering the length and functional group diversity of side chains attached to the core structure. These modifications can influence the molecule's solubility, lipophilicity, and ability to interact with specific residues within a target's binding pocket.

Investigations into coumarin-chalcone hybrids have demonstrated that the nature of the side chain plays a crucial role in their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, the inhibitory potency was found to be dependent on the position of substitution on the chalcone (B49325) moiety, with para-substituted derivatives being more potent against AChE and ortho-substituted ones showing better activity against BChE. The introduction of different amine-containing side chains also influenced the inhibitory properties.

In another study, the length of a terminal alkoxy group in a series of coumarin esters was varied (from 6 to 16 carbons), which in turn affected their mesophase behavior, a property related to molecular organization. This highlights how side chain length can influence the physicochemical properties of the entire molecule.

Furthermore, the introduction of diverse functional groups, such as different cyclic amines attached to an alkoxycoumarin backbone, has been shown to influence the increase in inhibitory properties against acetylcholinesterase. The steric and electronic features of the substituents on the coumarin nucleus play a significant role in the anticholinesterase activity of the target compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods

Advanced Research Applications and Future Perspectives

Contributions to Fluorescent Materials and Dye Chemistry

The inherent photophysical properties of the coumarin (B35378) core make 6-acetyl-7-methoxy-2H-chromen-2-one and its derivatives promising candidates for fluorescent materials and dyes. vjs.ac.vn The fluorescence of coumarins is highly sensitive to their substitution pattern and the surrounding environment, such as solvent polarity and pH. clockss.org

Derivatives of 7-aminocoumarins are particularly noteworthy for their use as fluorescent brightening agents in industries like detergents and textiles, owing to their strong absorption in the near-ultraviolet region and intense blue fluorescence. clockss.org The introduction of an acetyl group at the 3-position can cause a red shift in the emission spectrum and an increase in fluorescence intensity. clockss.org

Research has focused on synthesizing novel coumarin-based fluorescent dyes for various applications, including the detection of cancer cells. vjs.ac.vn For instance, new coumarin derivatives have been synthesized via palladium-catalyzed direct arylation, a more environmentally friendly method compared to traditional cross-coupling reactions. vjs.ac.vn These synthesized compounds, such as 7-(diethylamino)-3-(thieno[3,2-b]thiophen-2-yl)-2H-chromen-2-one and 3-(benzo[1,2-b:4,5-b']dithiophen-2-yl)-7-(diethylamino)-2H-chromen-2-one, have shown potential as fluorescent biomarkers. vjs.ac.vn

Furthermore, the development of coumarin derivatives containing C-4 bridged 2,6-dicyanoanilines has led to novel fluorescent pH sensors. These sensors exhibit visible color changes at different pH levels, making them detectable by the naked eye. nih.gov

Catalytic Applications in Organic Synthesis (e.g., Organopalladium Complexes in Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While 6-acetyl-7-methoxy-2H-chromen-2-one itself is not a direct catalyst, its derivatives can serve as ligands for palladium catalysts or as substrates in these reactions.

The Mizoroki-Heck, Suzuki-Miyaura, and other palladium-catalyzed reactions have become indispensable tools for synthetic chemists. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The efficiency and selectivity of these reactions can be fine-tuned by the choice of ligands, which stabilize the palladium center and influence its reactivity.

Recent advancements in this field include the development of oxygen-promoted palladium(II) catalysis for the cross-coupling of organoboron compounds with alkenes, which can proceed under base-free conditions. nih.gov Additionally, the use of palladium(I) complexes has been explored for the oxidative cross-coupling of organoboron and organoantimony nucleophiles, offering a new approach to selective cross-coupling. researchgate.net

The synthesis of complex molecules often relies on these powerful catalytic methods. For example, the palladium-catalyzed direct arylation has been employed to synthesize coumarin derivatives for fluorescent applications, highlighting the synergy between catalysis and materials science. vjs.ac.vn

Development in Agrochemicals and Biopesticides

Coumarin and its derivatives have long been recognized for their biological activities, including applications in the agrochemical sector. mdpi.com Some coumarins have been utilized in the production of pesticides. mdpi.com The structural diversity of coumarins allows for the synthesis of a wide range of derivatives with potential as biopesticides.

While specific research on the direct application of 6-acetyl-7-methoxy-2H-chromen-2-one in agrochemicals is not extensively documented in the provided results, the broader class of coumarins demonstrates significant potential. For instance, the fungicidal properties of certain coumarin compounds have been noted. mdpi.com

The development of new agrochemicals often involves the synthesis and screening of novel chemical entities. The coumarin scaffold, with its adaptable structure, provides a promising starting point for the discovery of new and effective biopesticides.

Integration into Novel Therapeutic Strategies

The therapeutic potential of coumarin derivatives is a vast and active area of research. These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com

Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity for serotonin (B10506) receptors, which are important targets for drugs treating central nervous system disorders like depression and schizophrenia. nih.gov Specifically, certain piperazine (B1678402) derivatives of this coumarin have shown high affinity for the 5-HT1A receptor. nih.gov

Furthermore, the cytotoxic activity of coumarin compounds against various cancer cell lines has garnered significant attention. mdpi.com For example, a related compound, 3-acetyl-6-methoxy-2H-chromen-2-one, has shown cytotoxic effects against liver carcinoma cells. Another natural naphthoquinone, 2-methoxy-6-acetyl-7-methyljuglone (MAM), has been shown to induce apoptosis and necroptosis in cancer cells through the generation of nitric oxide. nih.gov The synthesis of new heterocyclic compounds from 3-acetyl-6-bromo-2H-chromen-2-one has also yielded potential antiproliferative agents. mdpi.com

The ability to modify the coumarin structure allows for the development of compounds with targeted therapeutic actions. For instance, the synthesis of hybrid compounds, such as the esterification of ferulic acid with esculetin (B1671247) (a dihydroxycoumarin), is being explored to create new molecules with potential biological activities. mdpi.com

Future Research Directions and Unexplored Potential

The versatility of the 6-acetyl-7-methoxy-2H-chromen-2-one scaffold suggests numerous avenues for future research. The exploration of this compound and its derivatives is far from complete, with significant untapped potential in several areas.

Table 1: Potential Future Research Areas for 6-acetyl-7-methoxy-2H-chromen-2-one Derivatives

| Research Area | Potential Applications | Key Focus |

| Advanced Materials | Organic light-emitting diodes (OLEDs), sensors, photochromic materials | Enhancing quantum yields, tuning emission wavelengths, developing stimuli-responsive materials. |

| Catalysis | Asymmetric synthesis, green chemistry | Designing chiral ligands for stereoselective reactions, developing catalysts for environmentally benign transformations. |

| Medicinal Chemistry | Targeted cancer therapy, neuroprotective agents, antiviral drugs | Structure-activity relationship (SAR) studies, identification of new biological targets, development of drug delivery systems. |

| Agrochemicals | Novel insecticides, herbicides, and fungicides with improved safety profiles | Investigating new modes of action, enhancing biodegradability, reducing environmental impact. |

Future investigations could focus on the synthesis of novel derivatives with enhanced photophysical properties for applications in optoelectronics and as highly sensitive biological probes. In catalysis, the design of new ligands based on the coumarin framework could lead to more efficient and selective catalysts for challenging organic transformations.

In the realm of medicinal chemistry, further derivatization and biological evaluation of 6-acetyl-7-methoxy-2H-chromen-2-one could uncover new lead compounds for various diseases. The exploration of its potential as a scaffold for dual-action drugs or as part of a drug-conjugate strategy also warrants investigation.

Finally, a systematic study of the structure-activity relationships of coumarin derivatives in agrochemical applications could lead to the development of a new generation of safer and more effective crop protection agents. The inherent biodegradability of many natural product-based scaffolds like coumarin makes them an attractive starting point for green agrochemical research.

Q & A

Basic: What synthetic methodologies are recommended for 6-acetyl-7-methoxy-2H-chromen-2-one, and how can regioselectivity challenges be mitigated?

Methodological Answer:

The synthesis of chromen-2-one derivatives often employs the Pechmann condensation , involving phenols and β-ketoesters under acidic conditions . For 6-acetyl-7-methoxy-2H-chromen-2-one:

- Key Steps :

- Use 7-methoxy-substituted phenols as starting materials to pre-establish the methoxy group.

- Optimize acid catalysts (e.g., concentrated H₂SO₄ or BF₃·Et₂O) to enhance yield and reduce side products.

- Control reaction temperature (60–80°C) to avoid over-acetylation or decomposition.

- Regioselectivity :

- Introduce the acetyl group via Friedel-Crafts acylation after forming the coumarin core to direct substitution to the 6-position.

- Use protecting groups (e.g., silyl ethers) for sensitive substituents during intermediate steps.

Advanced: How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from approximations in computational models or solvent effects. Strategies include:

- Computational Refinement :

- Perform density functional theory (DFT) calculations with solvent correction models (e.g., PCM or SMD) to better match experimental NMR or IR data .

- Validate electronic structure predictions using time-dependent DFT (TD-DFT) for UV-Vis spectra.

- Experimental Cross-Validation :

Basic: What analytical techniques are critical for confirming the structure and purity of 6-acetyl-7-methoxy-2H-chromen-2-one?

Methodological Answer:

A multi-technique approach is essential:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) and mobile phases like acetonitrile/water.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: What experimental design strategies are effective in resolving conflicting bioactivity data across different cell lines?

Methodological Answer:

Contradictions in bioactivity may stem from cell-specific uptake or metabolic differences. Mitigation strategies:

- Standardized Assay Conditions :

- Use isogenic cell lines to control genetic variability.

- Normalize results to cytotoxicity controls (e.g., MTT assay) to distinguish between growth inhibition and cell death.

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., varying acetyl or methoxy groups) to identify critical substituents for activity .

- Employ molecular docking to predict target binding (e.g., kinase or receptor interfaces) and validate with SPR or ITC.

Advanced: How do hydrogen-bonding networks influence the crystal packing of 6-acetyl-7-methoxy-2H-chromen-2-one, and what tools are used for analysis?

Methodological Answer:

Hydrogen bonding dictates molecular aggregation and stability:

- Graph Set Analysis :

- Impact on Properties :

Basic: What are common side reactions during synthesis, and how can they be suppressed?

Methodological Answer:

Frequent issues include over-acetylation or methoxy group cleavage :

- Mitigation Strategies :

- Use mild acylating agents (e.g., acetic anhydride with catalytic H₃PO₄) instead of harsh Friedel-Crafts conditions.

- Protect the methoxy group with tert-butyldimethylsilyl (TBS) during acidic steps .

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) to terminate before side reactions dominate.

Advanced: How can researchers leverage computational tools to predict the reactivity of 6-acetyl-7-methoxy-2H-chromen-2-one in novel reactions?

Methodological Answer:

- Reactivity Prediction :

- Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps).

- Simulate reaction pathways using Gaussian or ORCA with transition-state optimization .

- Validation :

- Compare predicted intermediates with LC-MS/MS data from time-course experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.